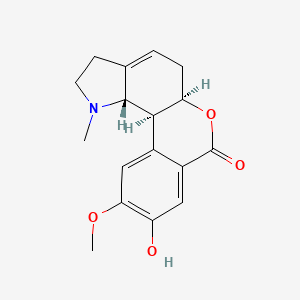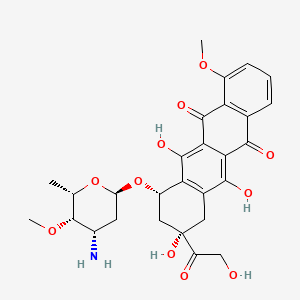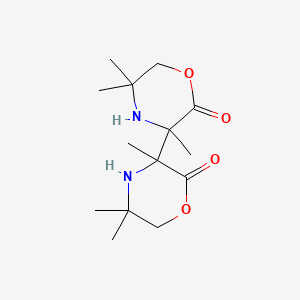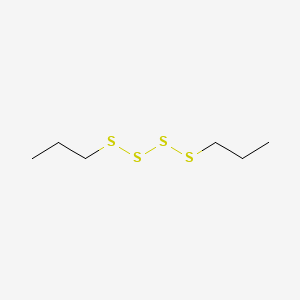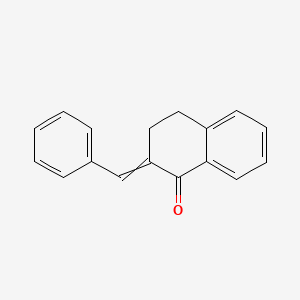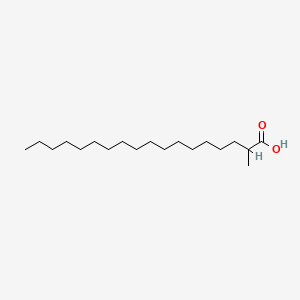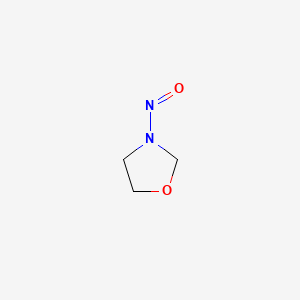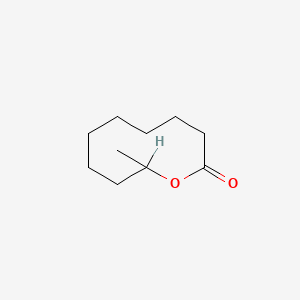
10-Methyloxecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyloxecan-2-one is a lactone.
Aplicaciones Científicas De Investigación
Polymer Stabilization
10-Methyloxecan-2-one has been studied in the context of polymer stabilization. For instance, methyl 9, 10-epoxyoctadecanoate, a related compound, was used to understand the action of epoxides in stabilizing poly(vinyl chloride) (PVC). This research involved preparing PVC sheets with radiolabeled methyl (1-[14C]) 9,10-epoxyoctadecanoate, and then heating them to simulate heat processing. The study revealed the transformation of the epoxide into methyl 9,10-chlorohydroxyoctadecanoate, which was quantified using gas chromatography. This research highlights the role of such compounds in polymer stabilization processes (Gilbert & Startin, 1980).
Enzyme Systems and Cardiomyopathy
In medical research, compounds structurally related to this compound have been explored. Coenzyme Q10, which is 2,3-dimethoxy-5-methyl-6-decaprenyl-l,4-benzoquinone, is crucial in several enzyme systems related to energy conversion. Studies on Coenzyme Q10 have shown its importance in myocardial function and its potential therapeutic use in idiopathic dilated cardiomyopathy (Langsjoen, Langsjoen, & Folkers, 1990).
Chemical Synthesis and Characterization
This compound and its derivatives are also significant in chemical synthesis. For example, the synthesis and spectral studies of methyl 10-(1,3,2-oxazaphospholidin-2-one)undecanoate and its derivatives show their application in producing fatty products with potential use in various industries. These compounds were synthesized using methyl 10-hydroxyundecanoate, highlighting the versatility of this compound in creating valuable chemical derivatives (Saeed, Mustafa, Rauf, & Osman, 1994).
Propiedades
| 65371-24-6 | |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
10-methyloxecan-2-one |
InChI |
InChI=1S/C10H18O2/c1-9-7-5-3-2-4-6-8-10(11)12-9/h9H,2-8H2,1H3 |
Clave InChI |
SAMJSVOFANTIOD-UHFFFAOYSA-N |
SMILES |
CC1CCCCCCCC(=O)O1 |
SMILES canónico |
CC1CCCCCCCC(=O)O1 |
Sinónimos |
phoracantholide I |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5R,8S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1199043.png)
